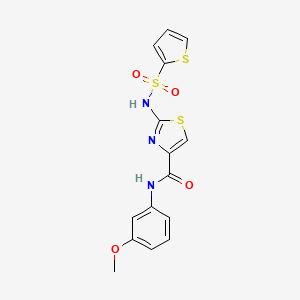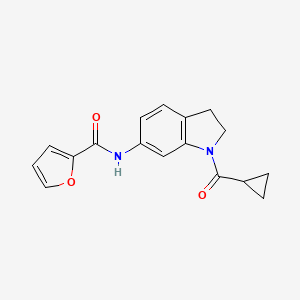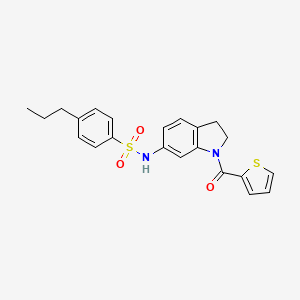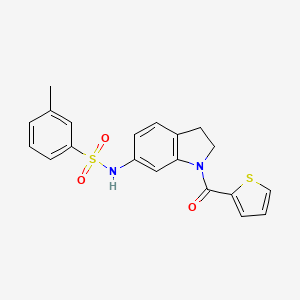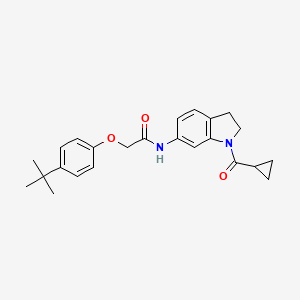
2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide
Übersicht
Beschreibung
2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in treating B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wirkmechanismus
2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide inhibits BTK by binding to the kinase domain of the enzyme, preventing its activation and downstream signaling. BTK is a key enzyme in B-cell receptor signaling, and its inhibition leads to decreased survival and proliferation of B-cells. 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has also been shown to inhibit other kinases in the B-cell receptor signaling pathway, such as AKT and ERK, further enhancing its anti-tumor activity.
Biochemical and Physiological Effects
In preclinical studies, 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been shown to induce apoptosis in B-cells and inhibit tumor growth in mouse models of CLL and NHL. 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models. In addition, 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been shown to have a favorable safety profile in preclinical toxicology studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide is its specificity for BTK, which reduces the risk of off-target effects. 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has also been shown to have a favorable safety profile in preclinical toxicology studies. However, one limitation of 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide is its potential for resistance development, which has been observed in preclinical models. Another limitation is the lack of clinical data on the safety and efficacy of 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide in humans.
Zukünftige Richtungen
For 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide include clinical trials in patients with B-cell malignancies, as well as combination therapy studies with other anti-cancer agents. In addition, further research is needed to understand the mechanisms of resistance to 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide and develop strategies to overcome it. Finally, the development of biomarkers to predict response to 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide could improve patient selection and treatment outcomes.
Wissenschaftliche Forschungsanwendungen
2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In these studies, 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been shown to inhibit BTK signaling and induce apoptosis in B-cells, leading to tumor regression. 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models. These findings have led to the development of 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide as a potential therapeutic agent for B-cell malignancies.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-24(2,3)18-7-10-20(11-8-18)29-15-22(27)25-19-9-6-16-12-13-26(21(16)14-19)23(28)17-4-5-17/h6-11,14,17H,4-5,12-13,15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMHNBVOTPDFEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



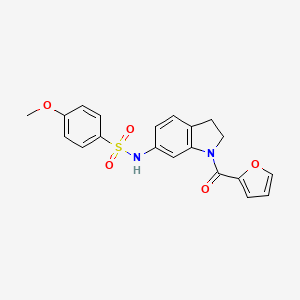
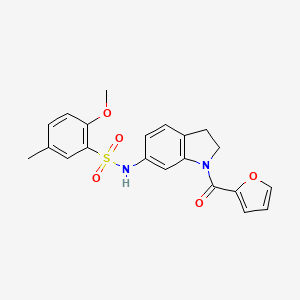
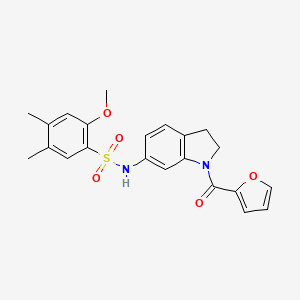

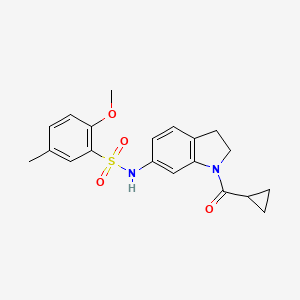
![N-benzyl-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3202424.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B3202431.png)
![N-(4-acetylphenyl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3202437.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3202445.png)
